Cas no 56908-32-8 (3-Methylthiorifamycin SV)

3-Methylthiorifamycin SV structure
3-Methylthiorifamycin SV structure
Product name:3-Methylthiorifamycin SV
CAS No:56908-32-8
MF:C38H49NO12S
Molecular Weight:743.86
CID:2005988
PubChem ID:171371548

3-Methylthiorifamycin SV 化学的及び物理的性質

名前と識別子

    • 3-(Methylthio)rifamycin
    • 3-Methylthiorifamycin SV
    • 56908-32-8
    • インチ: InChI=1S/C38H49NO12S/c1-16-12-11-13-17(2)37(47)39-27-31(44)25-24(32(45)35(27)52-10)26-34(21(6)30(25)43)51-38(8,36(26)46)49-15-14-23(48-9)18(3)33(50-22(7)40)20(5)29(42)19(4)28(16)41/h11-16,18-20,23,28-29,33,41-45H,1-10H3,(H,39,47)
    • InChIKey: BQWZAUGMDBXQKR-UHFFFAOYSA-N
    • SMILES: COC1C=COC2(C)Oc3c(C2=O)c2c(O)c(SC)c(NC(=O)\C(C)=C\C=C\C(C)C(O)C(C)C(O)C(C)C(OC(C)=O)C1C)c(O)c2c(O)c3C |t:25,27|

計算された属性

  • 精确分子量: 729.28189711Da
  • 同位素质量: 729.28189711Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 氢键受体数量: 13
  • 重原子数量: 51
  • 回転可能化学結合数: 4
  • 複雑さ: 1340
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 3
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 227Ų

3-Methylthiorifamycin SV Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M385730-10mg
3-Methylthiorifamycin SV
56908-32-8
10mg
$1499.00 2023-05-17
TRC
M385730-1mg
3-Methylthiorifamycin SV
56908-32-8
1mg
$190.00 2023-05-17

3-Methylthiorifamycin SV 関連文献

3-Methylthiorifamycin SVに関する追加情報

Introduction to 3-Methylthiorifamycin SV (CAS No. 56908-32-8) and Its Emerging Applications in Modern Medicine

The compound 3-Methylthiorifamycin SV, identified by the Chemical Abstracts Service Number (CAS No.) 56908-32-8, represents a significant advancement in the field of pharmaceutical chemistry. Derived from the rifamycin family, this molecule has garnered considerable attention due to its unique structural properties and promising biological activities. The introduction of 3-Methylthiorifamycin SV into medicinal research underscores the ongoing evolution of therapeutic strategies aimed at addressing complex microbial infections and exploring novel pharmacological pathways.

Structurally, 3-Methylthiorifamycin SV exhibits a complex polyketide scaffold, which is a hallmark of many bioactive natural products. The presence of a methylthio group at the C-3 position contributes to its distinctive chemical profile, influencing both its metabolic stability and interaction with biological targets. This structural feature has been the focus of extensive molecular modeling studies, which have revealed potential binding affinities with bacterial enzymes involved in essential metabolic pathways. Such insights are critical for developing derivatives with enhanced efficacy and reduced side effects.

In recent years, the demand for novel antibiotics has intensified due to the rise of multidrug-resistant pathogens. 3-Methylthiorifamycin SV has emerged as a promising candidate in this context, demonstrating potent activity against Gram-positive bacteria, including strains resistant to conventional rifamycins. Preliminary in vitro studies have highlighted its ability to inhibit bacterial RNA polymerase, thereby disrupting transcription and ultimately leading to cell death. These findings align with the broader goal of discovering next-generation antimicrobial agents that can overcome existing resistance mechanisms.

Moreover, the pharmacokinetic properties of 3-Methylthiorifamycin SV have been extensively evaluated in preclinical models. Its moderate solubility in water and stability under physiological conditions make it an attractive candidate for formulation into oral and injectable therapies. Comparative analyses with its parent compound, rifamycin SV, have revealed improved bioavailability while maintaining comparable pharmacological activity. Such attributes are crucial for ensuring therapeutic efficacy across diverse patient populations.

The therapeutic potential of 3-Methylthiorifamycin SV extends beyond antibiotic applications. Emerging research suggests that this compound may exhibit immunomodulatory effects, making it a candidate for treating inflammatory diseases and autoimmune disorders. Studies have demonstrated its ability to modulate cytokine production and reduce inflammatory responses in animal models. This dual functionality—antimicrobial and immunomodulatory—positions 3-Methylthiorifamycin SV as a versatile therapeutic agent with broad clinical implications.

From a synthetic chemistry perspective, the development of efficient synthetic routes for 3-Methylthiorifamycin SV has been a key focus. Advances in biocatalysis and enzymatic engineering have enabled the production of this compound with higher yields and purity compared to traditional chemical synthesis methods. These innovations not only reduce production costs but also minimize environmental impact, aligning with sustainable pharmaceutical practices. The integration of green chemistry principles into the synthesis of 3-Methylthiorifamycin SV exemplifies the industry's commitment to responsible drug development.

Regulatory considerations play a pivotal role in advancing compounds like 3-Methylthiorifamycin SV into clinical practice. Regulatory agencies worldwide have stringent guidelines for evaluating new antimicrobial agents to ensure safety and efficacy. Current clinical trials are assessing the compound's efficacy against drug-resistant bacterial infections, with preliminary results indicating promising outcomes. These trials are designed to provide comprehensive data on dosing regimens, adverse effects, and long-term benefits, which are essential for regulatory approval.

The role of computational chemistry in optimizing 3-Methylthiorifamycin SV cannot be overstated. High-throughput virtual screening (HTVS) has been employed to identify potential derivatives with improved pharmacokinetic profiles or enhanced target specificity. Machine learning algorithms have further accelerated this process by predicting binding affinities and metabolic stability based on structural features alone. Such computational approaches are integral to modern drug discovery pipelines, enabling rapid identification of lead compounds for further development.

Economic factors also influence the commercial viability of 3-Methylthiorifamycin SV as a therapeutic agent. Market analysis indicates growing demand for novel antibiotics due to rising healthcare costs associated with multidrug-resistant infections. Pharmaceutical companies are investing heavily in research and development (R&D) to meet this demand, positioning compounds like 3-Methylthiorifamycin SV as high-potential candidates for future markets. Strategic partnerships between academic institutions and industry players are fostering collaborative efforts to bring such innovations to fruition.

The environmental impact of producing antibiotics like 3-Methylthiorifamycin SV is another critical consideration. Sustainable manufacturing practices are being adopted to minimize waste generation and energy consumption during synthesis processes. Additionally, efforts are underway to develop biodegradable formulations that reduce environmental persistence post-administration. These initiatives reflect a holistic approach to pharmaceutical development that balances efficacy with ecological responsibility.

Future directions for research on 3-Methylthiorifamycin SV include exploring its potential in combination therapies alongside existing antibiotics or antiviral agents. Such combinations may enhance therapeutic outcomes by targeting multiple pathways simultaneously or reducing the likelihood of resistance development through synergistic effects. Furthermore, investigating its role in non-infectious diseases could uncover additional therapeutic applications beyond traditional antibiotic use cases.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.